Isoquinolin-8-ylboronic acid

Catalog No.
S827343
CAS No.
721401-43-0
M.F
C9H8BNO2
M. Wt
172.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinolin-8-ylboronic acid

CAS Number

721401-43-0

Product Name

Isoquinolin-8-ylboronic acid

IUPAC Name

isoquinolin-8-ylboronic acid

Molecular Formula

C9H8BNO2

Molecular Weight

172.98 g/mol

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H

InChI Key

RKCMKNFWHLIGSF-UHFFFAOYSA-N

SMILES

B(C1=C2C=NC=CC2=CC=C1)(O)O

Synonyms

8-isoquinolinylboronic acid

Canonical SMILES

B(C1=C2C=NC=CC2=CC=C1)(O)O

Organic Synthesis and Medicinal Chemistry

Isoquinolin-8-ylboronic acid serves as a valuable building block for organic synthesis, especially in the development of new pharmaceuticals. The boronic acid functionality allows chemists to perform Suzuki-Miyaura coupling reactions, a powerful tool for creating carbon-carbon bonds. Through this reaction, Isoquinolin-8-ylboronic acid can be incorporated into complex molecules with potential medicinal properties [].

There's ongoing research exploring the use of Isoquinolin-8-ylboronic acid in synthesizing novel heterocyclic compounds, which are a class of organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds may have various biological activities, making them interesting candidates for drug discovery [].

Radiopharmaceutical Labeling

Researchers are investigating the use of Isoquinolin-8-ylboronic acid for radiolabeling, a technique used to attach radioactive isotopes to molecules for applications in medical imaging and therapy. By incorporating a radioisotope into the structure, scientists can track the molecule's movement within the body and use it for diagnostic or therapeutic purposes [].

Material Science Applications

While less explored compared to medicinal chemistry applications, Isoquinolin-8-ylboronic acid may also hold promise in material science research. The unique properties of the molecule, including its aromatic structure and the presence of the boronic acid group, could potentially be utilized in the development of new materials with specific functionalities [].

Isoquinolin-8-ylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a CAS number of 721401-43-0. This compound features a boronic acid functional group attached to an isoquinoline moiety, which is a bicyclic structure derived from quinoline. Isoquinolin-8-ylboronic acid is characterized by its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications. The compound is known for its potential toxicity, as indicated by safety data that classify it as harmful if swallowed and irritating to skin and eyes .

  • Suzuki Coupling Reactions: This compound can serve as a coupling partner in Suzuki reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Formation of Boronate Esters: Isoquinolin-8-ylboronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield isoquinolin-8-ol and boric acid, although this reaction may be less favorable compared to its coupling reactions .

Isoquinolin-8-ylboronic acid exhibits significant biological activity, particularly in medicinal chemistry:

  • Anticancer Properties: Research suggests that compounds containing isoquinoline structures can inhibit cancer cell proliferation, making isoquinolin-8-ylboronic acid a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, showcasing potential for drug development against various diseases.

Several methods exist for synthesizing isoquinolin-8-ylboronic acid:

  • Borylation of Isoquinoline Derivatives: One common method involves the borylation of isoquinoline derivatives using boron reagents under controlled conditions.
  • Direct Boronation: Another approach is the direct reaction of isoquinoline with boron reagents such as boron trifluoride or tri-n-butylborane, often requiring specific catalysts and solvents.
  • Functionalization of Precursor Compounds: Starting from simpler precursors, multi-step synthetic routes can be employed to introduce the boronic acid functionality at the desired position on the isoquinoline ring .

Isoquinolin-8-ylboronic acid finds applications across various fields:

  • Organic Synthesis: Its utility in Suzuki coupling reactions makes it valuable for synthesizing complex organic molecules.
  • Pharmaceutical Development: The biological activities associated with this compound position it as a candidate for drug discovery and development.
  • Material Science: It may also be used in the development of materials that require specific binding properties due to its boronic acid functionality.

Studies on isoquinolin-8-ylboronic acid have revealed insights into its interactions with biological molecules:

  • Binding Affinity: Research indicates that isoquinolin-8-ylboronic acid can bind selectively to certain biomolecules, which is crucial for its potential use in targeted drug delivery systems.
  • Mechanistic Studies: Investigations into its mechanism of action highlight how it may interact with enzymes and receptors, providing a foundation for further pharmacological studies.

Isoquinolin-8-ylboronic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
Quinoline-8-boronic acidC₉H₈BNO₂Similar structure but lacks the isoquinoline moiety
8-HydroxyquinolineC₉H₇NOContains a hydroxyl group instead of a boronic acid
8-AminoquinolineC₉H₈N₂OAmino group provides different reactivity profiles

Isoquinolin-8-ylboronic acid's unique combination of the isoquinoline structure and boronic acid functionality distinguishes it from these similar compounds, enhancing its utility in both synthetic and biological contexts .

Dates

Modify: 2023-08-16

Explore Compound Types